N-(3-acetylphenyl)-2-(1,2-benzoxazol-3-yl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(1,2-benzoxazol-3-yl)acetamide is a chemical compound that belongs to the class of benzisoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of o-nitrophenyl derivatives with suitable reagents.
Amidation: The final step involves the formation of the acetamide linkage, which can be done by reacting the acetylated benzisoxazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the benzisoxazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-(1,2-benzoxazol-3-yl)acetamide: can be compared with other benzisoxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its acetylphenyl group and benzisoxazole core may confer unique properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)12-5-4-6-13(9-12)18-17(21)10-15-14-7-2-3-8-16(14)22-19-15/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
KSWIRAAEDFZHCW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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